The Ortho-Chloro Scaffold: A Technical Monograph on N-(3-chloro-4-methylphenyl)methanesulfonamide
The Ortho-Chloro Scaffold: A Technical Monograph on N-(3-chloro-4-methylphenyl)methanesulfonamide
Topic: N-(3-chloro-4-methylphenyl)methanesulfonamide (CAS 71270-61-6) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary & Structural Logic
N-(3-chloro-4-methylphenyl)methanesulfonamide (CAS 71270-61-6) is not merely a catalogue intermediate; it represents a strategic "privileged structure" in medicinal chemistry. It serves as a critical bioisostere for the 3-chloro-4-methylaniline moiety, replacing the metabolically labile amine with a stable, polar sulfonamide group.
This transition alters the pharmacophore significantly:
-
H-Bonding: The sulfonamide proton (
) acts as a specific hydrogen bond donor, while the sulfonyl oxygens serve as acceptors. -
Metabolic Blocking: The 4-methyl group blocks para-metabolism, while the 3-chloro substituent introduces steric bulk and lipophilicity (
), often used to fill hydrophobic pockets in enzyme active sites (e.g., COX-2, Carbonic Anhydrase). -
Electronic Modulation: The electron-withdrawing sulfonyl group deactivates the phenyl ring, reducing oxidative liability compared to the parent aniline.
Synthesis Protocol: The "Self-Validating" Workflow
The synthesis of CAS 71270-61-6 follows a nucleophilic substitution pathway.[1] However, to ensure high yield and purity without column chromatography, we employ a bi-phasic Schotten-Baumann-like condition or a anhydrous pyridine method. Below is the optimized anhydrous protocol favored for scale-up.
Reaction Scheme
Materials & Reagents
| Reagent | Equiv.[2][3][4][5] | Role | Critical Attribute |
| 3-Chloro-4-methylaniline | 1.0 | Nucleophile | Purity >98% (avoid oxidized dark material) |
| Methanesulfonyl Chloride (MsCl) | 1.1 - 1.2 | Electrophile | Freshly distilled if yellow; lachrymator |
| Pyridine | Solvent/Base | Proton Scavenger | Anhydrous (keep over KOH pellets) |
| Dichloromethane (DCM) | Solvent | Extraction | HPLC Grade |
| HCl (1M) | Wash | Quench | Cold |
Step-by-Step Methodology
Phase 1: Activation (0 - 15 mins)
-
Charge a flame-dried round-bottom flask with 3-chloro-4-methylaniline (1.0 equiv).
-
Add anhydrous Pyridine (5-10 volumes relative to amine mass). Stir until fully dissolved.
-
Cool the system to 0°C using an ice/water bath. Rationale: MsCl is highly reactive; low temperature prevents bis-sulfonylation.
Phase 2: Addition & Reaction (15 mins - 4 hours) 4. Add Methanesulfonyl chloride (1.1 equiv) dropwise over 20 minutes.
- Observation: A white precipitate (Pyridine·HCl) should begin to form.
- Control: Maintain internal temp < 5°C. Exotherms promote impurity formation.
- Remove ice bath and allow to warm to Room Temperature (RT) . Stir for 3-4 hours.
Phase 3: Self-Validation Checkpoint (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV (254 nm).
-
Criteria: Disappearance of the aniline spot (higher
, fluorescent) and appearance of the sulfonamide (lower , distinct absorption). If aniline persists, add 0.1 equiv MsCl.
Phase 4: Work-up & Isolation 6. Pour reaction mixture into ice-cold 1M HCl (excess). Rationale: Converts pyridine to water-soluble pyridinium chloride. 7. Extract with DCM (3x). 8. Wash organic layer with Brine .[2] Dry over Na₂SO₄ . 9. Concentrate in vacuo. 10. Recrystallization: If the solid is off-white, recrystallize from Ethanol/Water or Toluene .
Technical Visualization: Synthesis & Logic Flow
The following diagram illustrates the reaction logic and the critical decision nodes for the researcher.
Figure 1: Decision-tree workflow for the synthesis of N-(3-chloro-4-methylphenyl)methanesulfonamide, emphasizing the critical TLC checkpoint.
Analytical Characterization (Expected Data)
To validate the identity of CAS 71270-61-6, the following spectral signatures must be confirmed.
| Technique | Feature | Expected Signal (ppm / cm⁻¹) | Interpretation |
| ¹H NMR (DMSO-d₆) | Methyl (Ar-CH₃) | Singlet, deshielded by aromatic ring. | |
| Methyl (SO₂-CH₃) | Characteristic sulfonyl methyl singlet. | ||
| Aromatic Protons | ABX system due to 3,4-substitution. | ||
| Amide Proton (NH) | Exchangeable with D₂O; shift varies with conc. | ||
| IR Spectroscopy | Sulfonamide (S=O) | Strong diagnostic bands. | |
| Amine (N-H) | Sharp stretch (single band). | ||
| Mass Spec (ESI) | [M-H]⁻ | Negative mode is often more sensitive for sulfonamides. |
Applications in Drug Discovery[6][7]
The N-(3-chloro-4-methylphenyl)methanesulfonamide scaffold is a versatile building block.[1] Its utility stems from its ability to mimic the transition state of amide hydrolysis or to act as a stable electrostatic anchor.
A. COX-2 Inhibition (Theoretical Model)
Similar to Celecoxib or Nimesulide, the sulfonamide moiety can bind to the hydrophilic side pocket of the COX-2 enzyme.
-
Mechanism: The sulfonamide oxygens accept H-bonds from Arg120/Tyr355.
-
Selectivity: The 3-chloro group provides steric bulk that may clash with the smaller hydrophobic channel of COX-1, potentially enhancing COX-2 selectivity.
B. Agrochemicals (Herbicides)
Sulfonamides of halo-anilines are precursors to sulfonylurea herbicides. The 3-chloro-4-methyl pattern is often retained to ensure specific binding to acetolactate synthase (ALS).
C. Scaffold Visualization
Figure 2: Pharmacophore mapping of the molecule, highlighting the functional role of each substituent in biological binding.
Safety & Handling (SDS Summary)
-
Storage: Keep cool, dry, and away from strong oxidizing agents.
-
Spill Protocol: Sweep up solid; do not generate dust. Neutralize surfaces with dilute bicarbonate solution if acidic residues are suspected.
References
-
PubChem Compound Summary. (2025). N-(3-chloro-4-methylphenyl)methanesulfonamide (CID 91834). National Center for Biotechnology Information. [Link][6]
-
ScienceDirect. (2023). General Methods for Sulfonylation of Anilines. Elsevier.[4] [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. N-(3-CHLORO-4-METHYLPHENYL)METHANESULFONAMIDE, CasNo.71270-61-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. (3-Fluoro-4-methylphenyl)methanesulfonamide | C8H10FNO2S | CID 63648807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
